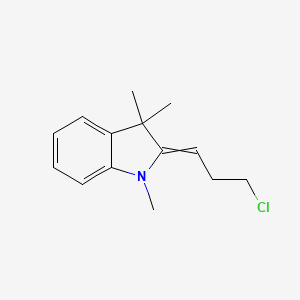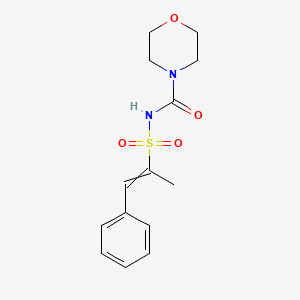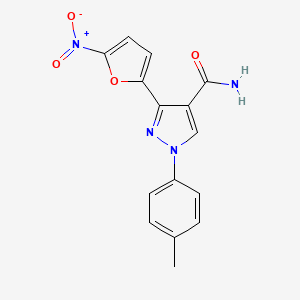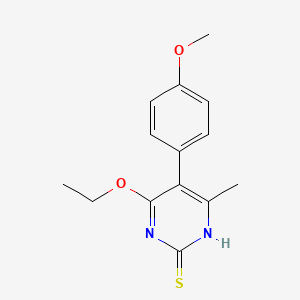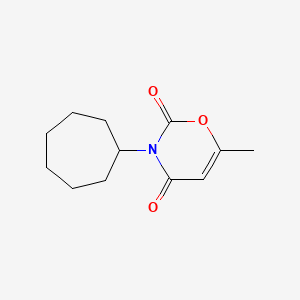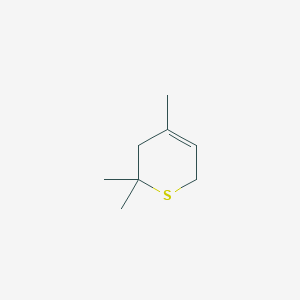![molecular formula C12H21BrMgO B14588562 magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide CAS No. 61307-42-4](/img/structure/B14588562.png)
magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide is a chemical compound with the molecular formula C11H21BrMgO. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium in the presence of an ether solvent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide involves the reaction of 3-[(2-methylpropan-2-yl)oxy]oct-1-yne with magnesium in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound follows similar principles but is optimized for larger quantities. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of the starting materials. The reaction mixture is then purified to isolate the desired Grignard reagent.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes, ketones, and esters under anhydrous conditions.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst.
Solvents: Typically uses ether solvents like diethyl ether or THF.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Applications De Recherche Scientifique
Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Chemical Biology: Utilized in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in other molecules. The magnesium atom in the compound coordinates with the oxygen atom, increasing the nucleophilicity of the carbon atom bonded to magnesium. This allows the carbon atom to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Magnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the presence of a methyl group.
Ethyl Magnesium Bromide: Similar to methyl magnesium bromide but with an ethyl group, affecting its reactivity and applications.
Phenyl Magnesium Bromide: Contains a phenyl group, making it suitable for different types of organic synthesis reactions.
Uniqueness
Magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide is unique due to the presence of the 3-[(2-methylpropan-2-yl)oxy]oct-1-yne moiety, which imparts specific reactivity and selectivity in organic synthesis. This makes it particularly useful for the synthesis of complex molecules with specific structural requirements.
Propriétés
Numéro CAS |
61307-42-4 |
|---|---|
Formule moléculaire |
C12H21BrMgO |
Poids moléculaire |
285.50 g/mol |
Nom IUPAC |
magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide |
InChI |
InChI=1S/C12H21O.BrH.Mg/c1-6-8-9-10-11(7-2)13-12(3,4)5;;/h11H,6,8-10H2,1,3-5H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HCSJWVGAAFTIRL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC(C#[C-])OC(C)(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
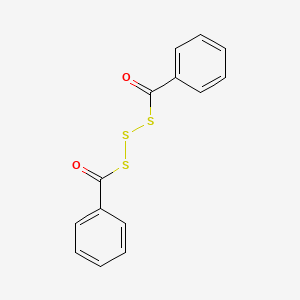
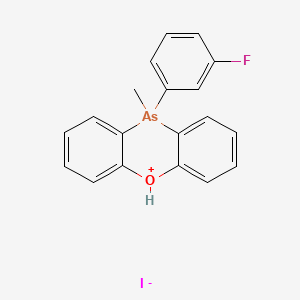
![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
